N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide
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Overview
Description
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds .
Mode of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives are known to have diverse biological activities, which suggests that this compound may also have a wide range of effects at the molecular and cellular level .
Action Environment
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-methylbut-2-enoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorophenyl group can be substituted with other functional groups using reagents like sodium hydroxide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or halogenating agents like bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
- 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
Uniqueness
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide stands out due to its unique combination of a chlorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9(2)7-13(18)17-14-16-12(8-19-14)10-5-3-4-6-11(10)15/h3-8H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWJXTKJIGXRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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